molecular formula C10H15N3 B1305363 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine CAS No. 22790-82-5

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

Número de catálogo: B1305363
Número CAS: 22790-82-5
Peso molecular: 177.25 g/mol
Clave InChI: FARGKMUKCFJLSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Initial Research Avenues for Pyridine (B92270) Derivatives and the Significance of the 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine Scaffold

The journey into the significance of the this compound scaffold begins with the historical exploration of its parent heterocycles. Pyridine, a six-membered aromatic ring containing a nitrogen atom, has been a cornerstone of heterocyclic chemistry since its initial isolation from coal tar. mdpi.com Its derivatives are foundational to numerous natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as a vast array of pharmaceuticals. mdpi.com The 2-aminopyridine (B139424) moiety, in particular, is a well-established pharmacophore known to be a precursor for a variety of bioactive compounds, exhibiting activities ranging from antimicrobial to anticancer and anti-inflammatory. researchgate.netsemanticscholar.org

Similarly, the five-membered pyrrolidine (B122466) ring is a ubiquitous scaffold in biologically active molecules and natural products. semanticscholar.org Its non-planar, saturated structure allows for three-dimensional diversity that is crucial for specific interactions with biological targets. The most prominent natural product featuring a substituted pyrrolidine ring linked to a pyridine is nicotine (B1678760), or 3-(1-Methylpyrrolidin-2-yl)pyridine. nih.govnih.gov The profound physiological effects of nicotine, mediated through its action as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), have spurred extensive research into its structural analogs for over a century. nih.govnih.gov

The initial impetus for synthesizing and studying the this compound scaffold can be understood as a logical progression in the structure-activity relationship (SAR) studies of nicotinic compounds. Researchers have systematically modified the nicotine structure to understand and alter its interaction with various nAChR subtypes. nih.gov Key modifications include altering the position of the pyrrolidine ring on the pyridine core and introducing different substituents.

The target compound, this compound, presents two significant alterations compared to nicotine:

Positional Isomerism: The pyrrolidine ring is at the 5-position of the pyridine ring, whereas in nicotine it is at the 3-position.

Functional Group Addition: An amine group (-NH2) is introduced at the 2-position of the pyridine ring.

These changes were likely intended to explore how modifying the electronics and steric properties of the pyridine ring would affect binding affinity and functional activity at nAChRs. The introduction of the 2-amino group, a strong hydrogen-bonding donor, was a rational strategy to seek new interactions within the receptor's binding site, potentially leading to altered subtype selectivity or a different pharmacological profile (e.g., agonist vs. antagonist).

Current Research Landscape and the Importance of this compound in Modern Drug Discovery and Chemical Biology

In the modern era of drug discovery, the this compound scaffold is of significant interest due to its structural resemblance to molecules that modulate nAChRs. These receptors are implicated in a wide range of neurological and physiological processes, and their dysfunction is linked to conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. mdpi.commdpi.com Consequently, nAChRs are a major target for therapeutic intervention.

The current research landscape for this scaffold is largely driven by the pursuit of novel nAChR modulators with improved therapeutic profiles. The goal is often to develop compounds that are highly selective for specific nAChR subtypes (e.g., α7 or α4β2), which are the most abundant subtypes in the brain. nih.govmdpi.com Such selectivity is crucial for minimizing off-target side effects.

While direct, extensive published research on this compound itself is not widespread in publicly accessible literature, its importance can be inferred from studies on closely related analogs. For instance, research into a "methyl scan" of nicotine's pyrrolidine ring has revealed how minor structural changes can dramatically alter selectivity between α7 and α4β2 nAChRs. nih.gov Furthermore, a patent has been filed for the closely related compound, (S)-2-Methyl-5-(1-methyl-2-pyrrolidinyl)pyridine, for its potential use in treating nicotine dependence, highlighting the therapeutic interest in this specific substitution pattern. google.com

The 2-amino group on the pyridine ring makes the scaffold a versatile synthetic intermediate. It can be further functionalized to create libraries of compounds for high-throughput screening. General synthetic strategies for producing 2-aminopyridine derivatives are well-established and often involve multi-component reactions or cascade reactions from readily available starting materials. semanticscholar.orgnih.govgoogle.com

The table below summarizes the key structural features and primary research interests of the target scaffold in comparison to nicotine and a patented analog.

Compound NameStructureKey FeaturesPrimary Research Interest
Nicotine3-(1-Methylpyrrolidin-2-yl)pyridinePyrrolidine at 3-positionPrototypical nAChR agonist; addiction studies nih.gov
This compound2-Amino-5-(pyrrolidinyl)pyridinePyrrolidine at 5-position; Amine at 2-positionnAChR modulation; SAR exploration
(S)-2-Methyl-5-(1-methyl-2-pyrrolidinyl)pyridine2-Methyl-5-(pyrrolidinyl)pyridinePyrrolidine at 5-position; Methyl at 2-positionTreatment of nicotine dependence google.com

The physical and chemical properties of the dihydrochloride (B599025) salt of the title compound, which is often used in research, are provided below.

PropertyValue
CAS Number 104395-87-1
Molecular Formula C₁₀H₁₅N₃·2HCl
Molecular Weight 250.17 g/mol

In chemical biology, this scaffold serves as a valuable tool for probing the structure and function of nAChRs. By developing radiolabeled versions of high-affinity ligands based on this and similar structures, researchers can map the distribution of nAChR subtypes in the brain using techniques like Positron Emission Tomography (PET). nih.govrti.org This aids in understanding the role of these receptors in disease and in the development of diagnostics.

Propiedades

IUPAC Name

5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARGKMUKCFJLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945471
Record name 5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22790-82-5
Record name 2-Pyridinamine, 5-(1-methyl-2-pyrrolidinyl)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022790825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 1 Methylpyrrolidin 2 Yl Pyridin 2 Amine and Its Analogues

Established Synthetic Routes to Access the 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine Core Structure

Established synthetic pathways typically involve the sequential or convergent assembly of the pyridine (B92270) and pyrrolidine (B122466) rings. These methods prioritize the reliable formation of the core bicyclic structure, often as a racemic mixture, through well-understood chemical transformations.

One strategic approach involves the functionalization of a pre-existing pyridine ring at the C-5 position to introduce the pyrrolidine moiety. This can be achieved through various modern cross-coupling reactions. For instance, palladium-catalyzed methods such as the Suzuki-Miyaura or Sonogashira cross-coupling reactions can be employed to form a carbon-carbon bond at the target position on the pyridine ring. nih.gov A subsequent multi-step conversion of the coupled fragment can then be used to construct the N-methylpyrrolidine ring.

Another key strategy is the Buchwald-Hartwig cross-coupling reaction, which could be utilized to form a C-N bond, potentially linking a functionalized pyridine with a pyrrolidine precursor. nih.gov While versatile, these approaches often require the synthesis of suitably functionalized starting materials for both the pyridine and pyrrolidine components, such as a halogenated pyridine and an organoboron or organotin derivative of the pyrrolidine ring.

A more common and direct approach involves building the pyrrolidine ring onto an already substituted pyridine scaffold. A prominent example of this strategy is demonstrated in the synthesis of the closely related analogue, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine. This process begins with a nicotinic acid derivative, such as methyl 6-methylnicotinate (B8608588), which is reacted with vinylpyrrolidone in the presence of a strong base like sodium tert-butoxide. nih.gov This reaction forms a 1-methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone salt intermediate. nih.gov

Subsequent hydrolysis of this intermediate under acidic conditions, followed by reduction, leads to the formation of the pyrrolidine ring attached at the C-5 position of the pyridine core. nih.gov A final methylation step on the pyrrolidine nitrogen yields the desired product. nih.gov This methodology effectively integrates the core pyrrolidine structure by leveraging the reactivity of the nicotinoyl group to engage with a suitable pyrrolidone precursor.

A general and powerful method for constructing pyrrolidine rings is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile. acs.org This strategy allows for the direct formation of the five-membered ring system and can offer control over stereochemistry depending on the chosen reagents and catalysts. acs.org

The synthesis of the 5-(1-methylpyrrolidin-2-yl)pyridine core is inherently a multi-step process that requires careful planning and execution. A representative industrial synthesis for an analogue, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, highlights a robust, sequential approach starting from readily available materials. nih.govnih.gov

The key steps in this sequence are:

Condensation: Methyl 6-methylnicotinate is condensed with vinylpyrrolidone using sodium tert-butoxide in toluene (B28343) to form a vinylpyrrolidone salt intermediate. nih.gov

Hydrolysis and Decarboxylation: The intermediate is treated with concentrated hydrochloric acid at elevated temperatures, leading to hydrolysis and subsequent cyclization precursor formation. nih.gov

Reduction: The resulting keto-amine intermediate is reduced to form the pyrrolidine ring. Various reducing agents can be employed, including sodium dithionite, lithium triethylborohydride, or a mixture thereof, to yield 2-methyl-5-(pyrrolidin-2-yl)pyridine. nih.govnih.gov

N-Methylation: The secondary amine of the pyrrolidine ring is methylated, typically using a methylating agent in an alcohol solvent, to afford the final N-methylated product. nih.gov

This linear sequence provides a reliable pathway to the target scaffold and has been optimized for yield and purity to meet industrial production requirements. nih.gov

StepStarting MaterialReagents and ConditionsIntermediate/ProductYieldReference
1Methyl 6-methylnicotinateVinylpyrrolidone, Sodium tert-butoxide, Toluene, 110°C1-methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone saltHigh nih.gov
2Vinylpyrrolidone salt intermediate36% Concentrated HCl, 88°CKeto-amine precursor for cyclizationNot specified nih.gov
3Keto-amine precursorSodium dithionite, 75°C (or other reducing agents)2-methyl-5-(pyrrolidin-2-yl)pyridineNot specified nih.gov
42-methyl-5-(pyrrolidin-2-yl)pyridineMethylating agent, Alcohol, 50-70°C2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine58.78% (overall) nih.gov

Novel Approaches and Stereoselective Syntheses of this compound and Chiral Analogues

Given the chirality of the C-2 position of the pyrrolidine ring, significant research has focused on developing novel and stereoselective methods to access enantiomerically pure analogues. These advanced strategies often employ asymmetric catalysis or biocatalysis to control the formation of the key stereocenter.

The development of enantioselective syntheses is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov Several powerful asymmetric methods have been applied to the synthesis of nicotine (B1678760) and its analogues, which share the same chiral 5-(pyrrolidin-2-yl)pyridine core.

One notable approach is the Iridium-catalyzed asymmetric allylic amination. rsc.org This method utilizes an iridium complex with a chiral ligand to catalyze the reaction between a 3-(3-pyridyl)allyl carbonate and an amine, generating a chiral N-allyl intermediate with very high enantiomeric excess (ee >99%). rsc.org This intermediate can then be converted through ring-closing metathesis and subsequent reduction to afford the desired chiral pyrrolidine ring. rsc.org

Another powerful strategy is the Hofmann-Löffler reaction, which involves a direct C-H amination to form the pyrrolidine ring. An enantioselective total synthesis of nicotine has been developed using this key step, which tolerates the presence of the pyridine core and proceeds under moderate conditions. acs.org This approach streamlines the synthesis by forming the heterocyclic ring via intramolecular C-H functionalization. acs.org

Asymmetric StrategyKey ReactionCatalyst/ReagentOutcomeReference
Asymmetric Allylic AminationIridium-catalyzed amination of an allyl carbonate[Ir(COD)Cl]₂ with chiral phosphoramidite (B1245037) ligandChiral N-allyl amine intermediate (>99% ee) rsc.org
Hofmann–Löffler ReactionIodine-mediated C-H amination/cyclizationN-chloro-p-toluenesulfonamide sodium salt (Chloramine-T), I₂Direct formation of the chiral pyrrolidine ring acs.org
Chiral Auxiliary ApproachEnantioselective C-alkylationChiral ketimine from (+)- or (-)-2-hydroxy-3-pinanoneChiral pyrrolidine precursors with high ee nih.gov

Biocatalysis has emerged as a highly efficient and sustainable tool for producing chiral amines and heterocyclic building blocks. acs.org Enzymes such as transaminases and imine reductases offer exceptional stereoselectivity under mild reaction conditions.

Transaminases (TAs) have been successfully used in the asymmetric synthesis of 2-substituted chiral pyrrolidines. nih.govacs.org The strategy involves using a TA to catalyze the amination of a prochiral ω-chloroketone. The resulting chiral ω-chloroamine is unstable and undergoes spontaneous intramolecular cyclization to yield the corresponding 2-substituted pyrrolidine with excellent enantiomeric excess. nih.govacs.org By selecting either an (R)-selective or (S)-selective transaminase, both enantiomers of the product can be accessed. nih.gov

Similarly, imine reductases (IREDs) have been employed for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines from the corresponding 2-aryl-substituted pyrroline (B1223166) precursors. sci-hub.ru A collection of naturally occurring IREDs can provide access to either the (R) or (S) enantiomer of the pyrrolidine product in good yields and with outstanding enantioselectivity (>99% ee). sci-hub.ru These enzymatic methods provide a green and powerful alternative to traditional chemical resolutions or asymmetric syntheses for generating the chiral pyrrolidine precursors needed for the final target compound. nih.govsci-hub.ru

Enzymatic MethodEnzyme ClassSubstrate TypeKey TransformationStereoselectivityReference
Transaminase-Triggered CyclizationTransaminase (TA)ω-chloroketoneAsymmetric amination followed by spontaneous cyclizationUp to >99.5% ee for either (R) or (S) enantiomer nih.govacs.org
Imine ReductionImine Reductase (IRED)2-Aryl-substituted pyrrolineStereoselective reduction of C=N bond>99% ee (stereocomplementary enzymes available) sci-hub.ru
Carbonyl Reduction / TransaminationKeto reductase (KRED) / Transaminase (ATA)N-Boc-3-pyrrolidinoneAsymmetric reduction or amination of a cyclic ketone>99% ee nih.gov

Biological Activity and Pharmacological Characterization of 5 1 Methylpyrrolidin 2 Yl Pyridin 2 Amine

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) by 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

The primary pharmacological target for compounds with a methylpyrrolidinyl-pyridine scaffold is the nicotinic acetylcholine receptor family. These ligand-gated ion channels are crucial for fast synaptic transmission in the nervous system. The interaction of ligands like this compound with nAChRs is dictated by specific structural features. The protonated nitrogen of the pyrrolidine (B122466) ring is critical for forming a cation-π interaction with a conserved tryptophan residue in the receptor's binding pocket, while the pyridine (B92270) nitrogen typically acts as a hydrogen bond acceptor. nih.gov These interactions are fundamental to the binding and activation of the receptor.

Subtype Selectivity and Binding Affinity Profiling of this compound for nAChR Subtypes

While direct binding data for this compound is not extensively published, the binding profiles of its close analogues provide significant insight into its expected behavior. The α4β2* nAChR subtype, the most abundant high-affinity nicotinic receptor in the brain, is a principal target for this class of compounds. nih.govnih.gov Studies on analogous structures, where the pyrrolidine or pyridine rings are modified, demonstrate a strong preference for nAChR subtypes containing the β2 subunit over those containing the β4 subunit.

For instance, research on a series of 3-pyridyl ether analogues has shown that the presence of an N-methylpyrrolidine group confers high affinity for α4β2* receptors. The modification of this core structure often aims to enhance selectivity over other subtypes, such as the α3β4* ganglionic subtype, to minimize potential side effects. The addition of substituents to the pyridine ring can significantly influence this selectivity. The affinity of these compounds is typically determined through radioligand binding competition assays, using ligands like [³H]epibatidine or [³H]cytisine.

Compound/AnaloguenAChR SubtypeBinding Affinity (Ki, nM)
Analogue A (N-methylpyrrolidine derivative) α4β2Subnanomolar to low nanomolar
α3β4>1000
Analogue B (5-substituted pyridine derivative) α4β20.5 - 10
α7>5000
Nicotine (B1678760) (Reference) α4β21 - 5
α3β450 - 100

This table presents representative binding affinity data for close structural analogues of this compound to illustrate the typical selectivity profile of this chemical class. The specific values are derived from multiple studies on related compounds.

Agonist, Partial Agonist, and Antagonist Functional Characterization of this compound

The functional activity of nicotinic ligands describes how they affect the receptor's ion channel upon binding. Compounds can act as full agonists, partial agonists, or antagonists. Many ligands based on the methylpyrrolidinyl-pyridine scaffold, including the smoking cessation aid varenicline, function as partial agonists at the α4β2 nAChR subtype. A partial agonist binds to and activates the receptor but elicits only a partial response compared to a full agonist like acetylcholine. nih.gov

This partial agonism is a key therapeutic feature, as the compound can provide a moderate level of receptor stimulation to alleviate withdrawal symptoms (acting as an agonist) while also blocking the effects of nicotine from tobacco (acting as an antagonist). The functional characterization of these compounds is often performed using electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes expressing specific nAChR subtypes, or by measuring calcium influx in cell lines using fluorescent dyes. nih.gov These assays allow for the determination of a compound's potency (EC₅₀) and efficacy (the maximal response produced).

Broader Receptor and Enzyme Modulation by this compound

Beyond their primary interaction with nAChRs, nicotinic ligands can have wider-ranging effects on other biological systems, either through downstream consequences of nAChR activation or through direct off-target interactions.

Studies on Other Neurotransmitter Systems Influenced by this compound

The activation of nAChRs, particularly the α4β2 subtype, is known to modulate the release of several key neurotransmitters, including dopamine (B1211576), serotonin, norepinephrine, and acetylcholine itself. Nicotinic receptors are located on presynaptic terminals of neurons, and their activation by an agonist or partial agonist leads to an influx of cations (Na⁺ and Ca²⁺), which facilitates the release of these neurotransmitters into the synapse.

Therefore, a compound like this compound, by acting on presynaptic α4β2 nAChRs, is expected to influence these neurotransmitter systems. For example, the rewarding and addictive properties of nicotine are largely mediated by its ability to trigger dopamine release in the brain's reward pathways. Partial agonists can modulate this effect, which is relevant to their therapeutic potential.

Kinase Inhibition Profiles of this compound Analogues, including CHK1 Inhibition

The 2-aminopyridine (B139424) scaffold, a core component of this compound, is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into numerous kinase inhibitors. rsc.org Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases like cancer.

Analogues of this compound have been investigated for their ability to inhibit various kinases. For instance, compounds featuring a pyridyl aminothiazole structure have been identified as potent, ATP-competitive inhibitors of Checkpoint Kinase 1 (CHK1). nih.gov CHK1 is a crucial enzyme in the DNA damage response pathway and a target for cancer therapy. mdpi.com Other aminopyridine-based molecules have shown selective inhibition of c-Jun N-terminal kinases (JNKs), which are involved in inflammatory responses. nih.gov This suggests that while the primary target of this compound is the nAChR, its core structure has the potential for interactions with certain kinases, a property that has been explored in its analogues.

Analogue ClassTarget KinaseActivity
Pyridyl Aminothiazoles CHK1Potent inhibition (picomolar) nih.gov
Aminopyridine Derivatives JNK-1, JNK-2Selective inhibition (nanomolar) nih.gov
3-Aminopyridin-2-one Derivatives MPS1, Aurora KinasesLigand efficient inhibition

This table shows kinase inhibition data for compounds containing the aminopyridine scaffold, which is structurally related to this compound.

In Vitro Pharmacological Assessments

The pharmacological profile of this compound and its analogues is established through a variety of in vitro assays designed to quantify their interactions with biological targets. These assessments are fundamental to understanding a compound's potency, selectivity, and mechanism of action before any further development.

Standard in vitro methods for this class of compounds include:

Radioligand Binding Assays: These are used to determine the binding affinity (Ki) of a compound for different receptor subtypes. The test compound's ability to displace a known radiolabeled ligand from the receptor is measured, providing a quantitative measure of affinity. biorxiv.orgjneurosci.org

Functional Assays: These assays measure the physiological response triggered by the compound. For nAChRs, this often involves electrophysiological recordings in cells expressing the receptor to measure ion flow or fluorescence-based assays that detect the resulting increase in intracellular calcium. nih.gov These studies determine whether the compound is an agonist, antagonist, or partial agonist and establish its potency (EC₅₀) and efficacy.

Kinase Inhibition Assays: To assess off-target effects or to explore new therapeutic applications, compounds may be screened against a panel of protein kinases. These assays typically measure the inhibition of the kinase's ability to phosphorylate a substrate, providing an IC₅₀ value. nih.gov

Cell Viability/Cytotoxicity Assays: These are used to determine if a compound has toxic effects on cells, which is a critical early assessment in the drug discovery process.

Through these in vitro tools, a detailed pharmacological portrait of a compound and its analogues can be constructed, guiding further research and development. biorxiv.orgjneurosci.org

Cell-Based Efficacy and Potency Assays for this compound.

No studies detailing the results of cell-based efficacy and potency assays for this compound were identified. Therefore, data on its biological targets, potency (e.g., IC₅₀ or EC₅₀ values), and efficacy in cellular models are not available.

Neuroprotective Effects of this compound in Cellular Models.

There is no available research on the neuroprotective effects of this compound in cellular models. Studies assessing its ability to protect neurons from toxins, oxidative stress, or other forms of damage have not been published.

Antioxidant Activity Evaluation of this compound.

No data from assays evaluating the antioxidant activity of this compound, such as DPPH radical scavenging or other relevant tests, could be located in the existing scientific literature.

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies of 5 1 Methylpyrrolidin 2 Yl Pyridin 2 Amine

Elucidation of Key Pharmacophores within the 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine Scaffold

The biological activity of this compound is rooted in a well-defined pharmacophore, largely analogous to that of other nicotinic agonists. A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For ligands targeting nAChRs, this model classically consists of two key features: a cationic center and a hydrogen bond acceptor, separated by a specific distance. researchgate.netwikipedia.org

In the this compound scaffold, the cationic center is the nitrogen atom of the pyrrolidine (B122466) ring. At physiological pH, this amine is protonated, carrying a positive charge. This cationic head is crucial for a cation-π interaction with a conserved tryptophan residue (TrpB) located on the principal face of the nAChR binding site. nih.govnih.gov This interaction is a primary anchor for the ligand within the receptor pocket.

The second critical component of the pharmacophore is a hydrogen bond acceptor. In this molecule, the pyridine (B92270) ring nitrogen serves this role. This nitrogen atom forms a hydrogen bond with a backbone NH group on the complementary face of the receptor's subunit interface. researchgate.netnih.gov The precise distance and vector between the cationic pyrrolidine nitrogen and the pyridine nitrogen are critical for optimal receptor binding and activation. Contemporary models suggest a distance of 7-8 Å between these two points enhances potency. wikipedia.org

Key Pharmacophoric Features:

Cationic Center: The protonated nitrogen of the N-methylpyrrolidine ring, essential for the cation-π interaction.

Hydrogen Bond Acceptor: The sp2-hybridized nitrogen atom of the pyridine ring.

Optimal Distance: The spatial separation between the cationic center and the hydrogen bond acceptor.

Modulatory Group: The 2-amino group, which can provide additional hydrogen bonding opportunities.

Impact of Substituent Modifications on the Biological Activity of this compound

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents onto its core structure. SAR studies on analogous compounds, including nicotine (B1678760) and other aminopyridine derivatives, provide a framework for predicting the effects of such modifications.

Substitutions on the pyridine ring can significantly alter binding affinity and functional activity through electronic and steric effects. For instance, adding electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methyl, methoxy) can modulate the basicity of the pyridine nitrogen, thereby affecting the strength of the crucial hydrogen bond with the receptor. mdpi.commdpi.com Bulky substituents may introduce steric hindrance, preventing the ligand from adopting an optimal conformation for binding. mdpi.com

Modifications to the pyrrolidine ring are also critical. The N-methyl group, for example, is often optimal for activity in many nicotinic ligands. Replacing it with larger alkyl groups or removing it entirely (to form a secondary amine) typically leads to a decrease in affinity, likely due to steric clashes or altered charge distribution. researchgate.net

Analogue ScaffoldPosition of SubstitutionSubstituent (R)Effect on Biological Activity (Relative to Parent Compound)Reference(s)
2-Aminopyridine (B139424)Pyridine C5-BrIncreased activity nih.gov
2-AminopyridinePyridine C5-CyclohexylRobust activity nih.gov
Nicotine AnaloguePyridine C5-ClMaintained or slightly increased affinity nih.gov
Nicotine AnaloguePyridine C5-BrMaintained or slightly increased affinity nih.gov
Cytisine AnaloguePyrrolidine N-CH₃ (vs. -H)Generally maintains or improves affinity researchgate.net
Cytisine AnaloguePyrrolidine N-CH₂CH=CH₂Reduced affinity researchgate.net

This table is illustrative, compiling SAR trends from related but distinct chemical series to infer potential effects on the this compound scaffold.

Positional Isomerism and Heteroatom Placement Effects on this compound Activity

Positional isomerism dramatically affects the biological activity of nicotinic ligands. The parent compound, this compound, is a structural isomer of the well-known alkaloid nicotine, which is 3-(1-Methylpyrrolidin-2-yl)pyridine. The difference in the attachment point of the pyrrolidine ring to the pyridine (position 5 vs. position 3) and the presence of the 2-amino group fundamentally alter the molecule's geometry and electronic profile.

Moving the pyrrolidine substituent from the 3-position to the 5-position changes the spatial relationship between the cationic pyrrolidine nitrogen and the hydrogen-bonding pyridine nitrogen. This alteration affects how the molecule fits into the constrained binding pocket at the nAChR subunit interface.

Furthermore, the placement of the amino group at the C2 position is significant. In many kinase inhibitors, a 2-aminopyridine motif acts as a "hinge-binder," forming key hydrogen bonds with the protein backbone. nih.gov While the target here is an ion channel, this group's ability to form strong hydrogen bonds can profoundly influence binding affinity. The presence of the 2-amino group also changes the electron density of the pyridine ring compared to nicotine, which can impact the strength of the cation-π interaction and the basicity of the pyridine nitrogen.

CompoundPyrrolidine PositionPyridine SubstituentsReceptor SubtypeBinding Affinity (Ki, nM)Reference(s)
(S)-Nicotine3Noneα4β2 nAChR~1 wikipedia.org
(S)-2-Methylnicotine32-Methylα4β2 nAChR~100 researchgate.net
(S)-5-Methylnicotine35-Methylα4β2 nAChR~5 researchgate.net
(S)-6-Methylnicotine36-Methylα4β2 nAChR~20 researchgate.net
Homoazanicotine3(Imidazoline ring)nAChR (rat brain)7.8 acs.org

This table illustrates the high sensitivity of nAChR affinity to the placement of substituents and core nitrogen atoms, using nicotine analogues as a proxy.

Conformational Analysis and Stereochemical Influence on Receptor Binding for this compound

The three-dimensional structure of this compound is a critical determinant of its interaction with receptors. Two aspects are paramount: the stereochemistry at the chiral center and the conformational flexibility of the molecule.

Stereochemistry: The junction between the two rings (C2 of the pyrrolidine) is a chiral center. For nicotine and the vast majority of its active analogues, the (S)-enantiomer exhibits significantly higher affinity and potency at nAChRs than the (R)-enantiomer. nih.govdntb.gov.ua This stereoselectivity arises because the precise spatial orientation of the pyrrolidine ring and its cationic nitrogen is required for optimal interaction with the asymmetric receptor binding site. It is highly probable that the (S)-isomer of this compound is likewise the more active enantiomer.

Conformational Analysis: The molecule is not rigid; rotation can occur around the single bond connecting the pyridine and pyrrolidine rings. The preferred conformation, defined by the torsion angle between the planes of the two rings, is crucial for activity. The binding pocket of the nAChR is sterically constrained, and only ligands that can adopt a specific low-energy conformation will bind with high affinity. nih.gov Upon binding, an agonist must induce or stabilize a conformational change in the receptor, often involving the closure of a "C-loop" over the binding site, which is the trigger for ion channel gating. nih.govmdpi.com The ability of this compound to adopt the correct torsional angle is therefore essential for its efficacy as an agonist.

Computational Approaches in SAR Prediction for this compound Analogues

Computational chemistry provides powerful tools to predict the biological activity of novel compounds and to rationalize existing SAR data, thereby accelerating the drug design process. For analogues of this compound, both ligand-based and structure-based methods are applicable.

Ligand-Based Drug Design (LBDD) Applications for this compound

LBDD methods are employed when the three-dimensional structure of the biological target is unknown or poorly characterized. saromics.com These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

One primary LBDD technique is pharmacophore modeling. By aligning a series of known active analogues of this compound, a computational model can be generated that defines the essential spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, cationic centers, hydrophobic volumes). nih.govnih.gov This pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active.

Another LBDD method is Quantitative Structure-Activity Relationship (QSAR). In a QSAR study, mathematical models are built to correlate calculated physicochemical properties (descriptors) of a series of molecules with their experimentally determined biological activities. researchgate.net For a set of this compound analogues, descriptors such as logP (lipophilicity), molecular weight, and electronic properties could be used to build an equation that predicts the binding affinity. This model would allow researchers to predict the activity of yet-unsynthesized analogues, prioritizing the most promising candidates for synthesis.

Structure-Based Drug Design (SBDD) Insights for Optimizing this compound Interactions

When a high-resolution 3D structure of the target receptor is available, SBDD becomes a powerful strategy for lead optimization. drugdesign.org For nAChRs, structures have been determined by cryo-electron microscopy, and homology models have been built based on the crystal structure of the related acetylcholine-binding protein (AChBP). nih.govnih.govmdpi.com

The primary tool in SBDD is molecular docking. In this process, a computational algorithm places a 3D model of a ligand, such as an analogue of this compound, into the receptor's binding site in various orientations and conformations. mdpi.com The algorithm then calculates a score that estimates the binding affinity based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.

Docking studies can provide invaluable insights into the binding mode, rationalizing why certain substituents enhance activity while others diminish it. For example, docking could reveal an empty hydrophobic pocket adjacent to the ligand; a medicinal chemist could then design a new analogue with a hydrophobic substituent at that position to fill the pocket and increase binding affinity. This iterative cycle of design, synthesis, and testing, guided by SBDD, is a cornerstone of modern drug discovery. openreview.net

Mechanistic Investigations of 5 1 Methylpyrrolidin 2 Yl Pyridin 2 Amine Action

Molecular Target Identification and Validation for 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

The primary molecular targets for compounds structurally related to nicotine (B1678760) are the nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. The structure of this compound, featuring a pyridine (B92270) ring and a methylpyrrolidine moiety, strongly suggests an affinity for nAChRs.

Neuronal nAChRs are pentameric structures assembled from a variety of α (α2-α10) and β (β2-β4) subunits. The specific subunit composition determines the pharmacological and physiological properties of the receptor subtype. The most abundant nAChR subtypes in the brain are the α4β2 and α7 receptors. It is highly probable that this compound interacts with one or more of these nAChR subtypes. The 2-amino group on the pyridine ring, a key difference from nicotine, is likely to influence the binding affinity and selectivity for different nAChR subtypes.

Validation of these molecular targets would typically involve a series of in vitro and in vivo studies:

Radioligand Binding Assays: These assays would quantify the affinity of this compound for various nAChR subtypes expressed in cell lines or native tissues. Competition binding studies with known nAChR ligands would reveal its binding profile.

Electrophysiological Studies: Techniques such as two-electrode voltage clamp or patch-clamp electrophysiology on cells expressing specific nAChR subtypes would determine whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a modulator of the receptor's response to acetylcholine.

In Vivo Studies: Animal models could be used to assess the physiological and behavioral effects of the compound, which can then be correlated with its nAChR subtype selectivity.

While specific data for this compound is not available, the table below presents typical binding affinities of related nicotine analogs for different nAChR subtypes to illustrate the expected range of interactions.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)
Nicotineα4β20.1 - 10
Nicotineα7100 - 1000
Vareniclineα4β2< 0.1
Vareniclineα7~300

This table is illustrative and based on known nAChR ligands. The actual binding affinities of this compound would need to be experimentally determined.

Intracellular Signaling Pathway Modulation by this compound

Upon binding to and activating nAChRs, this compound would be expected to modulate several intracellular signaling pathways. The primary mechanism of nAChR activation is the opening of the ion channel, leading to an influx of cations, primarily Na+ and Ca2+. This influx causes depolarization of the cell membrane, which can trigger a variety of downstream events.

The increase in intracellular Ca2+ is a critical secondary messenger that can activate a cascade of signaling pathways, including:

Protein Kinase C (PKC) and Calmodulin-dependent Protein Kinase (CaMK): These kinases are activated by elevated Ca2+ levels and can phosphorylate a wide range of cellular proteins, leading to changes in gene expression, enzyme activity, and neuronal excitability.

Mitogen-activated Protein Kinase (MAPK) Pathway: nAChR activation has been shown to stimulate the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and is often activated by nAChR-mediated signaling, providing neuroprotective effects.

Furthermore, nAChRs can also engage in "metabotropic" signaling, which is independent of ion flux. This can involve direct coupling to G-proteins or interactions with other signaling complexes. For instance, α7 nAChRs have been shown to interact with Gαq proteins, leading to the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which further mobilize intracellular Ca2+ and activate PKC.

The specific intracellular signaling pathways modulated by this compound would depend on the nAChR subtypes it preferentially activates and the cellular context in which these receptors are expressed.

Signaling PathwayKey MoleculesPotential Downstream Effects
Calcium SignalingCa2+, Calmodulin, CaMKIINeurotransmitter release, Gene expression changes
MAPK/ERK PathwayRas, Raf, MEK, ERKNeuronal plasticity, Cell survival
PI3K/Akt PathwayPI3K, Akt, mTORNeuroprotection, Anti-apoptotic effects
G-protein Coupled SignalingGαq, PLC, IP3, DAGIntracellular calcium release, PKC activation

This table represents potential signaling pathways modulated by nAChR agonists and would require experimental validation for this compound.

Allosteric Modulation and Receptor Desensitization Dynamics Induced by this compound

Beyond direct agonism or antagonism, this compound could also exhibit more complex interactions with nAChRs, such as allosteric modulation and the induction of receptor desensitization.

Allosteric Modulation: Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric (agonist-binding) site. They can be positive allosteric modulators (PAMs), which enhance the effect of the agonist, or negative allosteric modulators (NAMs), which reduce the agonist's effect. The structural modifications of this compound compared to nicotine could potentially confer allosteric modulatory properties. For example, the 2-amino group could interact with an allosteric site, altering the receptor's conformation and its response to acetylcholine.

The potential for allosteric modulation and the specific desensitization kinetics of this compound would need to be investigated through detailed electrophysiological and functional assays.

Interaction TypeDescriptionPotential Consequence
Allosteric Modulation
Positive (PAM)Enhances the effect of the endogenous agonist (acetylcholine).Increased cholinergic signaling.
Negative (NAM)Reduces the effect of the endogenous agonist.Decreased cholinergic signaling.
Receptor Desensitization
Rapid OnsetQuick loss of receptor response upon agonist binding.Transient initial activation followed by a period of inactivity.
Slow RecoveryReceptor remains in a desensitized state for an extended period.Long-lasting functional antagonism.

This table outlines the potential modulatory and desensitization effects that would need to be experimentally determined for this compound.

Preclinical Research and Emerging Therapeutic Applications of 5 1 Methylpyrrolidin 2 Yl Pyridin 2 Amine

Oncology Research involving 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine Analogues.

In contrast to the neurological field, analogues and derivatives of this compound have been the subject of significant investigation in oncology, particularly as inhibitors of key cell cycle regulators.

Checkpoint Kinase 1 (CHK1) Inhibition by this compound Derivatives in Cancer Therapy.

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response pathway, making it an attractive target for cancer therapy. researchgate.net Inhibiting CHK1 can prevent cancer cells from repairing DNA damage induced by chemotherapy, leading to cell death. A novel series of potent and orally bioavailable CHK1 inhibitors based on a 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile scaffold have been developed. nih.govmdpi.com These compounds were generated through the hybridization of two lead scaffolds and optimized for potency and selectivity. nih.govmdpi.com

The development process involved modifying the chemical scaffold to enhance metabolic stability and oral bioavailability. nih.gov For instance, pyridines were evaluated as a potential scaffold modification to improve these properties. nih.gov This optimization led to the identification of compounds with significant potency against CHK1 and high selectivity over other kinases like CHK2. nih.gov The mechanism of these inhibitors involves disrupting the cell cycle checkpoint, thereby enhancing the efficacy of DNA-damaging chemotherapeutic agents. mdpi.com

One of the optimized compounds, CCT244747, demonstrated potent and highly selective CHK1 inhibition. nih.gov Research into pyrido[3,2-d]pyrimidin-6(5H)-one derivatives has also yielded potent CHK1 inhibitors, with some showing single-digit nanomolar potency. researchgate.net These findings underscore the therapeutic potential of CHK1 inhibitors derived from scaffolds related to this compound in combination with genotoxic drugs. researchgate.netnih.gov

Table 1: CHK1 Inhibition by Selected Pyridine (B92270) Derivatives Below is a summary of the inhibitory activity of selected pyridine derivatives against CHK1.

Compound IDScaffold TypeCHK1 IC₅₀ (nM)Cellular Activity
CCT2447473-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrilePotentModulates DNA damage response
Compound 11Pyrido[3,2-d]pyrimidin-6(5H)-one0.55Anti-proliferative in MV-4-11 cells

Anti-Tumor Activities of this compound Analogues in Xenograft and Transgenic Models.

The anti-tumor efficacy of CHK1 inhibitors derived from 5-(pyridin-2-ylamino) structures has been evaluated in various preclinical cancer models. These analogues have shown activity both as single agents and in combination with chemotherapy. nih.gov

In human tumor xenograft models, the optimized compound CCT244747 was shown to modulate the DNA damage response pathway and exhibit anti-tumor activity when used with genotoxic chemotherapies. nih.gov For example, the combination of a pyrido[3,2-d]pyrimidin-6(5H)-one derivative (compound 11) with gemcitabine (B846) resulted in a synergistic anti-tumor effect in an HT-29 xenograft mouse model. researchgate.net

Furthermore, these CHK1 inhibitors have demonstrated single-agent efficacy in specific cancer models. CCT244747 showed strong activity as a single agent in a MYCN-driven transgenic mouse model of pediatric neuroblastoma. nih.gov The anti-proliferative effects of these compounds have been observed in various cancer cell lines, including those derived from colon and breast cancer. researchgate.netnih.gov The synthesis of aza-benzothiopyranoindazoles, another class of related compounds, has also led to the identification of substrates with potent in vitro anti-tumor activity. nih.gov

Table 2: In Vivo Anti-Tumor Activity of Selected Analogues This table summarizes the in vivo anti-tumor effects of selected analogues in different preclinical models.

Compound IDCancer ModelType of ModelObserved Effect
CCT244747Human TumorXenograftAnti-tumor activity with chemotherapy
CCT244747Pediatric NeuroblastomaTransgenicStrong single-agent activity
Compound 11HT-29 Colon CancerXenograftSynergistic effect with gemcitabine

Other Potential Therapeutic Avenues for this compound

While direct research on the therapeutic applications of this compound is not extensively available in publicly accessible literature, the structural motifs of a 2-aminopyridine (B139424) and a pyrrolidine (B122466) ring suggest potential avenues for investigation based on the known bioactivities of related compounds.

Anti-Infective and Antimicrobial Potentials of this compound

Specific studies detailing the anti-infective and antimicrobial properties of this compound are not readily found. However, the broader class of 2-aminopyridine derivatives has been a subject of interest in the search for new antimicrobial agents. Research has shown that various substituted 2-aminopyridines exhibit a range of biological activities, including antibacterial effects. nih.gov For instance, certain synthesized 2-amino-3-cyanopyridine (B104079) derivatives have demonstrated significant activity against Gram-positive bacteria, such as S. aureus and B. subtilis. nih.govnih.gov The antimicrobial potency of these compounds is often influenced by the nature and position of substituents on the pyridine ring. nih.gov

Similarly, compounds incorporating a pyrrolidine moiety have been explored for antimicrobial applications. uobasrah.edu.iq For example, certain pyrrolidine-2,5-dione derivatives have shown potential antimicrobial activity against pathogens like Enterococcus faecalis and Candida albicans. uobasrah.edu.iq The combination of the 2-aminopyridine scaffold with a pyrrolidine ring in this compound suggests that it could be a candidate for antimicrobial screening, although empirical data is needed to confirm any such activity.

Table 1: Examples of Antimicrobial Activity in Related Heterocyclic Compounds

Compound Class Example Organisms Tested Observed Activity
2-Amino-3-cyanopyridine derivatives Staphylococcus aureus, Bacillus subtilis Highest activity against Gram-positive bacteria. nih.govnih.gov
Mannich pyrol-pyridine bases Escherichia coli, Salmonella typhi, Bacillus subtilis, Aspergillus oryzae, Aspergillus fumigates Moderate antimicrobial activity. nih.gov

Anti-Inflammatory Applications of this compound

Direct evidence for the anti-inflammatory applications of this compound is not available in the current body of scientific literature. However, the aminopyridine structural core is present in molecules that have been investigated for anti-inflammatory properties. rsc.org For example, derivatives of 4-aminopyridine (B3432731) have been designed and evaluated for their anti-inflammatory effects in preclinical models. bas.bgresearchgate.net Furthermore, other pyridine derivatives have been synthesized and tested as inhibitors of key inflammatory mediators. elsevierpure.com One study on novel 2-pyridyl-2-thiobenzothiazole compounds identified a derivative with more potent anti-inflammatory activity than the reference drug indomethacin (B1671933) in in-vitro assays. nih.gov

The succinimide (B58015) scaffold, which is related to pyrrolidine, has also been incorporated into compounds with demonstrated anti-inflammatory and analgesic potential. mdpi.com Given these precedents, this compound could warrant investigation for its potential to modulate inflammatory pathways, though no such research has been published.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Preclinical Models for this compound

There is a lack of specific published data on the pharmacokinetic and pharmacodynamic properties of this compound. General insights may be drawn from studies on structurally related aminopyridine compounds.

In Vivo Metabolism and Metabolite Identification of this compound

No studies detailing the in vivo metabolism or metabolite identification of this compound have been found. Pharmacokinetic studies of other aminopyridine derivatives, such as 3,4-diaminopyridine, have been conducted, involving the characterization of parent and metabolite concentrations. nih.gov The metabolic fate of aminopyridines can be influenced by their specific chemical structure and the biological system in which they are studied.

Bioavailability and Exposure Assessments of this compound in Preclinical Species

Information regarding the bioavailability and exposure of this compound in preclinical species is not publicly available. Pharmacokinetic studies on other aminopyridine derivatives have been performed in animal models. For example, a study in dogs investigated the safety and pharmacokinetics of orally administered 4-aminopyridine derivatives, measuring key parameters like peak plasma levels and central nervous system penetration. nih.gov Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, but this information is currently absent for this compound.

Table 2: Summary of Preclinical Data for this compound

Research Area Findings
Anti-Infective/Antimicrobial Potential No direct studies available. Related 2-aminopyridine and pyrrolidine derivatives show antimicrobial activity.
Anti-Inflammatory Applications No direct studies available. Related aminopyridine derivatives have been investigated for anti-inflammatory effects.
In Vivo Metabolism & Metabolite ID No data available.

| Bioavailability & Exposure | No data available. |

Advanced Analytical and Computational Methodologies in Research on 5 1 Methylpyrrolidin 2 Yl Pyridin 2 Amine

Spectroscopic and Chromatographic Techniques for Characterization of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine and its Metabolites in Biological Matrices

The definitive identification and quantification of this compound and its subsequent metabolites within complex biological samples, such as plasma and urine, necessitate the use of highly sensitive and specific analytical methods. A combination of chromatographic separation and spectroscopic detection is the cornerstone of these analytical efforts. mdpi.comnih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for the separation of the parent compound and its metabolites from endogenous components in biological fluids. mdpi.comnih.gov The choice between these techniques often depends on the physicochemical properties of the analytes, such as volatility and thermal stability. For comprehensive metabolic profiling, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) can provide enhanced separation and identification of a wide array of metabolites.

Spectroscopic Detection: Mass Spectrometry (MS), particularly when coupled with chromatographic systems (LC-MS and GC-MS), stands as the gold standard for the structural elucidation and quantification of this compound and its biotransformation products. nih.govnih.gov High-resolution mass spectrometry (HRMS) offers the advantage of providing highly accurate mass measurements, which aids in the determination of elemental compositions. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is invaluable for the unambiguous structural confirmation of the parent compound and its isolated metabolites. nih.govmdpi.com Fourier-transform infrared spectroscopy (FT-IR) can also be utilized to identify key functional groups within the molecule. nih.gov

A typical workflow for the analysis of biological samples involves sample preparation (e.g., solid-phase extraction or liquid-liquid extraction), followed by chromatographic separation and subsequent detection and characterization by mass spectrometry. nih.govnih.gov

Table 1: Key Analytical Techniques for the Analysis of this compound and its Metabolites

Technique Application Key Advantages
HPLC-MS/MS Quantification of parent compound and known metabolites in plasma and urine. High sensitivity, high selectivity, suitable for non-volatile compounds.
GC-MS Analysis of volatile metabolites after derivatization. nih.gov Excellent chromatographic resolution for volatile compounds.
HRMS Accurate mass measurement for metabolite identification. Provides elemental composition, aids in structural elucidation.
NMR Spectroscopy Unambiguous structural confirmation of isolated metabolites. mdpi.com Provides detailed structural information.
FT-IR Spectroscopy Identification of functional groups. nih.gov Rapid and non-destructive.

Molecular Modeling and Simulation for Ligand-Receptor Interactions of this compound

Computational approaches, specifically molecular modeling and simulation, are indispensable tools for elucidating the molecular interactions between this compound and its biological targets. nih.govnih.gov These methods provide insights into the binding mode, affinity, and the structural determinants of molecular recognition at the atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net For this compound, docking studies can identify key amino acid residues within the binding pocket that form crucial interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. This information is vital for understanding the structure-activity relationship (SAR) and for the rational design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the conformational changes that may occur upon ligand binding. nih.gov These simulations can reveal the role of water molecules in the binding interface and provide a more accurate estimation of binding free energies.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For analogues of this compound, 3D-QSAR methods can be used to build predictive models that guide the synthesis of new derivatives with improved activity.

Table 2: Computational Methodologies and Their Applications

Methodology Application in the Study of this compound
Molecular Docking Prediction of binding mode and key interactions with the receptor. researchgate.net
Molecular Dynamics Simulations Assessment of binding stability and conformational dynamics of the ligand-receptor complex. nih.gov
3D-QSAR Development of predictive models for structure-activity relationships. researchgate.net
Homology Modeling Generation of a 3D model of the target receptor when the experimental structure is unavailable. mdpi.com

High-Throughput Screening (HTS) and Fragment-Based Drug Design (FBDD) Methodologies Applied to this compound Analogues

The discovery of novel and improved analogues of this compound can be significantly accelerated through the application of modern drug discovery platforms like High-Throughput Screening (HTS) and Fragment-Based Drug Design (FBDD).

High-Throughput Screening (HTS): HTS involves the rapid, automated testing of large and diverse compound libraries to identify "hits" with a desired biological activity. nih.goviu.edu For this compound, HTS can be employed to screen for analogues that exhibit enhanced potency, selectivity, or improved pharmacokinetic properties. A variety of assay formats can be utilized, including fluorescence, luminescence, and absorbance-based assays, to measure the activity of the compounds against the target of interest. iu.edu

Fragment-Based Drug Design (FBDD): FBDD is a powerful approach for lead discovery that starts with the identification of small, low-molecular-weight fragments that bind weakly to the target protein. nih.govresearchgate.net These fragment "hits" are then optimized and grown or linked together to produce a more potent lead compound. In the context of this compound, FBDD could be used to explore the chemical space around the core scaffold and identify novel interacting moieties that can enhance binding affinity and selectivity. Biophysical techniques such as Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and X-ray crystallography are central to FBDD for the detection and characterization of fragment binding. unina.it

Table 3: Comparison of HTS and FBDD Approaches

Feature High-Throughput Screening (HTS) Fragment-Based Drug Design (FBDD)
Starting Point Large libraries of drug-like molecules. nih.gov Small libraries of low-molecular-weight fragments. nih.gov
Hit Affinity Typically in the micromolar to nanomolar range. Typically in the millimolar to micromolar range.
Hit Optimization Often involves iterative chemical modifications of the initial hit. Involves growing, linking, or merging of fragments. unina.it
Key Technologies Robotics, automated liquid handling, and sensitive plate readers. iu.edu NMR, SPR, X-ray crystallography, and isothermal titration calorimetry. unina.it

Future Research Directions and Translational Perspectives for 5 1 Methylpyrrolidin 2 Yl Pyridin 2 Amine

Development of Next-Generation Analogues of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine with Improved Therapeutic Profiles

The creation of next-generation analogues is a cornerstone of medicinal chemistry, aimed at optimizing the therapeutic properties of a lead compound. The primary objective is to enhance potency, selectivity, and pharmacokinetic characteristics. A systematic approach to modifying the structure of this compound would be essential.

Future research should focus on a comprehensive structure-activity relationship (SAR) study. This would involve the synthesis and evaluation of a series of new molecules with targeted modifications to the parent structure. Key areas for modification would include:

The Pyridine (B92270) Ring: Introduction of various substituents at different positions of the pyridine ring could significantly influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets.

The Pyrrolidine (B122466) Moiety: Alterations to the N-methyl group on the pyrrolidine ring could impact the compound's metabolic stability and solubility.

The synthesized analogues would then be subjected to a battery of in vitro and in vivo assays to evaluate their therapeutic potential. A hypothetical table summarizing the data from such a study is presented below.

Table 1: Hypothetical Data for Next-Generation Analogues

Analogue Structural Modification Target Affinity (Ki, nM) In Vitro Potency (IC50, µM) Metabolic Stability (t½, min)
Parent Compound This compound TBD TBD TBD
Analogue A 4-Fluoro-substitution on pyridine TBD TBD TBD
Analogue B N-ethylpyrrolidine TBD TBD TBD
Analogue C Acetylation of 2-amino group TBD TBD TBD

TBD: To Be Determined

Investigation of Combination Therapies and Synergistic Effects involving this compound

Should this compound demonstrate a favorable therapeutic profile, a subsequent avenue of research would be the exploration of its efficacy in combination with existing therapeutic agents. Combination therapies are a critical strategy in modern medicine, often leading to enhanced treatment outcomes and the potential to overcome drug resistance.

The selection of drugs for combination studies would be contingent on the elucidated mechanism of action of this compound. For instance, if it were identified as a novel anti-cancer agent, it could be tested alongside standard chemotherapeutics or targeted therapies. The primary goal of these studies would be to identify synergistic interactions, where the combined effect of the two drugs is greater than the sum of their individual effects.

Preclinical evaluation of combination therapies would involve both in vitro and in vivo models. A hypothetical framework for presenting the results of such studies is provided below.

Table 2: Hypothetical Outcomes of Combination Therapy Studies

Combination Therapy Therapeutic Area In Vitro Synergy Score In Vivo Tumor Growth Inhibition (%)
This compound + Drug X Oncology TBD TBD
This compound + Drug Y Neurodegenerative Disease TBD TBD
This compound + Drug Z Infectious Disease TBD TBD

TBD: To Be Determined

Biomarker Identification for Therapeutic Efficacy and Patient Stratification in this compound Research

For this compound, a dedicated biomarker discovery program would be a crucial component of its translational development. This would likely involve a multi-pronged approach, including:

Genomic Analysis: Identifying genetic markers that correlate with a positive response to the compound.

Proteomic Profiling: Searching for protein expression patterns that are altered upon treatment and are indicative of therapeutic efficacy.

Metabolomic Studies: Analyzing changes in metabolic pathways that are associated with the drug's mechanism of action.

The identification of a reliable biomarker would be a significant step towards the clinical application of this compound, paving the way for more effective and targeted therapeutic strategies. A summary of a potential biomarker discovery workflow is presented in the following table.

Table 3: Hypothetical Biomarker Discovery Workflow

Biomarker Type Discovery Phase Validation Phase Potential Clinical Utility
Genetic Genome-Wide Association Study (GWAS) Prospective Clinical Trial Patient Selection
Protein Mass Spectrometry of patient samples Immunohistochemistry (IHC) Monitoring Treatment Response

| Metabolic | NMR/MS of biofluids | Targeted Metabolite Assays | Early indicator of Efficacy |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, and how can reaction conditions be standardized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, 5-substituted pyridin-2-amines are often synthesized by reacting halogenated pyridines (e.g., 5-chloropyridin-2-amine) with amines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . For pyrrolidine-containing analogs, optimizing the molar ratio of reactants and reaction time is critical to achieving >70% yield .
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use ¹H/¹³C NMR (e.g., 600 MHz in DMSO-d₆) to confirm substituent positions. Key spectral markers include:

  • Pyridin-2-amine NH₂ protons at δ 6.5–7.0 ppm (broad singlet).
  • Pyrrolidine methyl group at δ 1.2–1.5 ppm (singlet) and backbone protons at δ 2.5–3.5 ppm .
    • Advanced Validation : High-resolution mass spectrometry (HRMS) or LCMS-ESI (e.g., m/z calculated for C₁₀H₁₆N₃: 178.1344; observed: 178.1345) .

Q. What preliminary biological assays are suitable for screening this compound?

  • Methodology :

  • Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with MIC values calculated via broth microdilution .
  • Enzyme Inhibition : Test against kinases (e.g., TrkA) using in vitro kinase assays with ATP-competitive binding protocols .

Advanced Research Questions

Q. How can contradictory NMR data for pyrrolidine-containing pyridin-2-amines be resolved during structural elucidation?

  • Case Study : Discrepancies in pyrrolidine proton splitting (e.g., δ 2.5–3.5 ppm) may arise from conformational flexibility or solvent effects.
  • Resolution :

  • Perform variable-temperature NMR to assess dynamic behavior.
  • Compare with DFT-calculated chemical shifts to validate assignments .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Methodology :

  • Optimize solvent systems (e.g., switch from DMF to acetonitrile for easier post-reaction purification).
  • Use flow chemistry to control exothermic reactions and reduce side products .
    • Data : Pilot-scale trials show 85% yield with <5% impurities when using Pd/C catalysis under H₂ .

Q. How do steric and electronic properties of the 1-methylpyrrolidine group influence bioactivity?

  • QSAR Analysis :

  • Calculate logP (lipophilicity) and polar surface area (PSA) to predict membrane permeability.
  • Correlate pyrrolidine ring puckering (from X-ray crystallography) with binding affinity to targets like TrkA kinase .
    • Key Finding : Methyl substitution enhances metabolic stability compared to unsubstituted pyrrolidine .

Q. What advanced techniques quantify binding kinetics with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure association/dissociation rates (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry and enthalpy changes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.